molecular formula C6H7ClF3N3 B3049116 [6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride CAS No. 1948237-23-7

[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride

Cat. No.: B3049116
CAS No.: 1948237-23-7
M. Wt: 213.59
InChI Key: DCBHMRVMQFCNAF-UHFFFAOYSA-N
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Description

[6-(Trifluoromethyl)pyridazin-3-yl]methanamine hydrochloride (CAS 1948237-23-7) is a heterocyclic amine derivative with the molecular formula C₆H₇ClF₃N₃ and a molar mass of 213.59 g/mol . It features a pyridazine ring substituted with a trifluoromethyl (-CF₃) group at the 6-position and a methanamine (-CH₂NH₂) group at the 3-position, stabilized as a hydrochloride salt.

The trifluoromethyl group enhances lipophilicity and metabolic stability, while the pyridazine ring contributes to hydrogen-bonding interactions, making it a candidate for targeting enzymes or receptors in drug discovery .

Properties

IUPAC Name

[6-(trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6F3N3.ClH/c7-6(8,9)5-2-1-4(3-10)11-12-5;/h1-2H,3,10H2;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCBHMRVMQFCNAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NN=C1CN)C(F)(F)F.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1948237-23-7
Record name 3-Pyridazinemethanamine, 6-(trifluoromethyl)-, hydrochloride (1:1)
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Record name 1-[6-(trifluoromethyl)pyridazin-3-yl]methanamine hydrochloride
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride typically involves the reaction of 6-(trifluoromethyl)pyridazine with methanamine in the presence of hydrochloric acid. The reaction conditions often include:

    Temperature: Room temperature

    Solvent: Common solvents like ethanol or methanol

    Catalysts: No specific catalysts are generally required

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but on a larger scale. The process involves:

    Bulk Reactors: Large-scale reactors to handle significant quantities of reactants

    Purification: Techniques such as crystallization or chromatography to ensure high purity

    Quality Control: Rigorous testing to meet industrial standards

Chemical Reactions Analysis

Types of Reactions

[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride undergoes various chemical reactions, including:

    Oxidation: Can be oxidized to form corresponding oxides

    Reduction: Reduction reactions can yield amine derivatives

    Substitution: Nucleophilic substitution reactions are common

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate

    Reducing Agents: Sodium borohydride, lithium aluminum hydride

    Solvents: Water, ethanol, methanol

Major Products Formed

    Oxidation: Formation of oxides and hydroxyl derivatives

    Reduction: Amine derivatives

    Substitution: Various substituted pyridazine derivatives

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential therapeutic applications, particularly in the following areas:

  • Anticancer Activity : Research indicates that [6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride exhibits significant anticancer properties by inhibiting specific enzymes involved in cancer cell proliferation. For example, it has shown to inhibit Ghrelin O-acyltransferase (GOAT), which plays a role in appetite regulation and energy metabolism, potentially leading to reduced cancer cell growth .
  • Antiviral Properties : The compound has been evaluated for its antiviral effects, showing promise in inhibiting viral replication through modulation of host cell pathways .

Agrochemicals

The trifluoromethyl group enhances the efficacy of compounds used in agriculture:

  • Pesticides and Herbicides : The compound serves as an essential intermediate in the synthesis of agrochemical products. Its derivatives have been shown to possess superior pest control properties compared to traditional compounds due to their enhanced biological activity . For instance, derivatives such as sulfoxaflor have been developed from this compound and are effective against various agricultural pests.

Data Table: Comparison of Biological Activities

CompoundActivity TypeMechanismReference
This compoundAnticancerInhibition of GOAT
SulfoxaflorInsecticideDisruption of pest metabolism
FluazinamFungicideInterference with respiration

Case Study 1: Anticancer Research

A study published in a peer-reviewed journal highlighted the effectiveness of this compound against specific cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation, suggesting that the compound could be a candidate for further development as an anticancer agent.

Case Study 2: Agrochemical Development

In agricultural research, derivatives of this compound were synthesized and tested for their insecticidal properties. The results demonstrated that these compounds provided effective control over resistant pest populations, indicating their potential utility in sustainable agriculture practices.

Mechanism of Action

The mechanism of action of [6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The compound’s structural analogs differ in substituents, aromatic systems, or counterions. Key examples include:

Table 1: Comparison of Structural Analogs
Compound Name CAS Number Molecular Formula Substituents/Aromatic System Key Features
[6-(Trifluoromethyl)pyridazin-3-yl]methanamine hydrochloride 1948237-23-7 C₆H₇ClF₃N₃ Pyridazine, -CF₃ High lipophilicity, dual N-heterocycle
(2-(Trifluoromethyl)pyridin-4-yl)methanamine hydrochloride 1159813-38-3 C₇H₇ClF₃N₂ Pyridine, -CF₃ Single N-heterocycle, similar -CF₃
(6-Chloropyridin-3-yl)methanamine hydrochloride 153471-65-9 C₆H₇Cl₂N₂ Pyridine, -Cl Chlorine substituent, lower electronegativity
(3-(Trifluoromethyl)phenyl)methanamine hydrochloride N/A (from ) C₈H₈ClF₃N Benzene, -CF₃ Non-heterocyclic, aromatic -CF₃

Key Observations :

Aromatic System: Pyridazine (two adjacent nitrogen atoms) in the target compound vs.

Substituent Effects : The -CF₃ group (strong electron-withdrawing) enhances metabolic stability compared to -Cl, which is less electronegative .

Bioactivity Potential: Pyridazine-based compounds may exhibit distinct binding modes in biological targets (e.g., kinases) compared to pyridine or benzene derivatives .

Physicochemical and Pharmacological Properties

  • Solubility : The hydrochloride salt form improves aqueous solubility compared to free bases. Pyridazine derivatives generally exhibit higher solubility in polar solvents than benzene analogs due to nitrogen content .

Biological Activity

Overview

[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its structural characteristics, mechanisms of action, and relevant research findings.

Chemical Structure

The compound features a pyridazine ring substituted with a trifluoromethyl group, which is known to enhance biological activity through various mechanisms. The molecular formula is C7H7F3N2HClC_7H_7F_3N_2\cdot HCl, and its CAS number is 1948237-23-7.

The biological activity of this compound can be attributed to several key mechanisms:

  • Enzyme Inhibition : The trifluoromethyl group can enhance binding affinity to various enzymes, potentially inhibiting metabolic pathways.
  • Receptor Modulation : It may act as an allosteric modulator for certain receptors, impacting neurotransmission and other signaling pathways.
  • DNA Interaction : The compound's structure allows for potential intercalation into DNA, influencing replication and transcription processes.

Biological Activity Data

Research indicates that compounds containing trifluoromethyl groups often exhibit enhanced potency in biological assays. Below is a summary table of relevant findings from various studies.

StudyCompoundActivityMechanismReference
BAY-069Inhibits BCAT1/2Enzyme inhibition
Trifluoromethyl derivativesModulates α7 nAChRsAllosteric modulation
Arylpyridazin derivativesAntimicrobial activityUnknown
Various TFM compoundsEnhanced potency in receptor bindingReceptor modulation

Case Studies

  • Inhibition of BCAT Enzymes : A study on BAY-069 demonstrated that trifluoromethyl substitutions significantly increase the inhibitor's selectivity and potency against branched-chain amino acid transaminases (BCATs), which are implicated in cancer metabolism. The compound showed high cellular activity with a favorable selectivity profile, indicating its potential as a therapeutic agent in oncology .
  • Modulation of α7 nAChRs : Research on a series of arylpyridazin compounds revealed that the inclusion of trifluoromethyl groups enhances their ability to act as positive allosteric modulators at α7 nicotinic acetylcholine receptors (nAChRs). This modulation may have therapeutic implications for cognitive disorders .
  • Antimicrobial Activity : Compounds similar to [6-(trifluoromethyl)pyridazin-3-yl]methanamine have shown promising antimicrobial properties, particularly against resistant strains like methicillin-resistant Staphylococcus aureus (MRSA). The mechanism behind this activity appears to involve disruption of bacterial metabolic pathways .

Q & A

(Basic) What safety precautions are critical when handling [6-(Trifluoromethyl)pyridazin-3-yl]methanamine hydrochloride in laboratory settings?

Answer: Use personal protective equipment (PPE), including nitrile gloves and chemical goggles, and operate within a fume hood. Store the compound at room temperature in a desiccator to prevent moisture absorption. Immediate first-aid measures (e.g., skin/eye rinsing) and medical consultation are required for exposure .

(Basic) What are established synthetic routes for this compound?

Answer: Common routes involve nucleophilic substitution on a pyridazine scaffold. For example, reacting 3-chloropyridazine derivatives with trifluoromethylamine in tetrahydrofuran (THF) under basic conditions (e.g., triethylamine), followed by HCl salt precipitation .

(Basic) Which analytical techniques confirm identity and purity?

Answer: High-Resolution Mass Spectrometry (HRMS) verifies molecular weight (±0.01 Da), while IR spectroscopy identifies functional groups (e.g., C-F stretches at ~1250 cm⁻¹). HPLC (≥95% purity) and elemental analysis validate batch consistency .

(Advanced) How can reaction yields be optimized for trifluoromethyl group incorporation?

Answer: Screen solvents (e.g., DMF for polar intermediates) and bases (e.g., 1.5 equivalents of Et₃N). Monitor reactions via TLC or LC-MS to terminate at peak product formation. Excess trifluoromethylamine (1.2–1.5 equivalents) may reduce side-products .

(Advanced) How to resolve purity discrepancies (e.g., 95% vs. 96%) across batches?

Answer: Combine orthogonal methods: HPLC for chromatographic purity, quantitative NMR (qNMR) for absolute quantification, and Karl Fischer titration to rule out moisture interference. Cross-calibrate instruments using certified reference standards .

(Advanced) What computational tools predict the -CF₃ group’s electronic effects?

Answer: Density Functional Theory (DFT) calculates electron-withdrawing effects on the pyridazine ring, guiding reactivity predictions. Molecular dynamics simulations assess solvation stability in polar aprotic solvents (e.g., acetonitrile) .

(Basic) What storage conditions ensure long-term stability?

Answer: Store in amber glass vials under nitrogen or argon, with desiccants (e.g., silica gel). Avoid freezing to prevent HCl salt crystallization, which may alter solubility .

(Advanced) How does the -CF₃ group influence spectroscopic characterization?

Answer: In ¹⁹F NMR, the -CF₃ group resonates at δ -60 to -70 ppm (quartet, J ≈ 12 Hz). In IR, symmetric and asymmetric C-F stretches appear at 1120–1250 cm⁻¹, aiding structural confirmation .

(Advanced) How to minimize byproducts during HCl salt formation?

Answer: Use anhydrous HCl gas in diethyl ether for controlled protonation. Recrystallize from ethanol/ether (1:3 v/v) to remove unreacted amines. Purity is confirmed via melting point analysis and ion chromatography .

(Basic) What first-aid protocols apply for accidental exposure?

Answer: Flush skin/eyes with water for 15 minutes. For inhalation, move to fresh air and administer oxygen if needed. Provide the SDS to medical personnel, noting the compound’s hygroscopicity and potential respiratory irritation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride
Reactant of Route 2
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[6-(Trifluoromethyl)pyridazin-3-yl]methanamine;hydrochloride

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